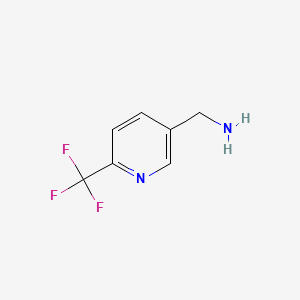

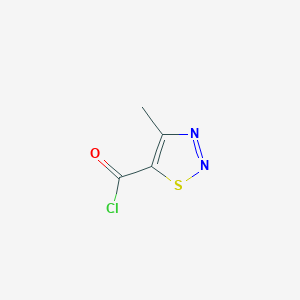

5-Propylthiophene-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Propylthiophene-3-carbohydrazide is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. Although the provided papers do not directly discuss 5-Propylthiophene-3-carbohydrazide, they do provide insights into related compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of polyhydrazides, as mentioned in one of the studies, involves a novel dicarboxylic acid derived from thiophene and dihydrazide using Yamazaki’s phosphorylation method . This method could potentially be adapted for the synthesis of 5-Propylthiophene-3-carbohydrazide by choosing appropriate starting materials and reaction conditions that incorporate the propyl and carbohydrazide functional groups into the thiophene ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR spectroscopy, NMR, and X-ray diffraction studies . For instance, the crystal structure of a pyrazole derivative was determined by single crystal X-ray diffraction, which provides valuable information about the arrangement of atoms in the molecule . Similar analytical methods could be employed to determine the molecular structure of 5-Propylthiophene-3-carbohydrazide.

Chemical Reactions Analysis

The reactivity of carbohydrazide derivatives has been explored in the synthesis of various heterocyclic derivatives . These compounds exhibit unexpected behaviors in their reactions, which are confirmed by spectroscopic and X-ray structure analyses. The chemical reactivity of 5-Propylthiophene-3-carbohydrazide could be analyzed by studying its behavior in similar reactions to understand its potential as an intermediate in the synthesis of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyhydrazides derived from thiophene-related compounds have been studied, including their solubility, viscosity, and thermal stability . These polymers show enhanced solubility and considerable weight loss at high temperatures due to cyclodehydration. The physical and chemical properties of 5-Propylthiophene-3-carbohydrazide could be inferred based on these findings, with an expectation of similar solubility in aprotic polar solvents and thermal behavior.

Wissenschaftliche Forschungsanwendungen

Antiviral and Cytotoxic Activities

- Compounds derived from carbohydrazides, including 5-Propylthiophene-3-carbohydrazide, have been investigated for their antiviral and cytotoxic activities. For instance, Dawood et al. (2011) synthesized new heterocycles based on pyrazole and isoxazole and found that one of the compounds significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Interaction with DNA

- Ismail et al. (2017) reported the synthesis of rhenium(I) complexes with bidentate carbohydrazide Schiff bases, which showed potential for DNA interaction studies (Ismail, Booysen, Akerman, & Grimmer, 2017).

Antimicrobial and Anthelmintic Activities

- Compounds incorporating carbohydrazide have been explored for their antimicrobial and anthelmintic properties. For example, Naganagowda and Padmashali (2010) synthesized new derivatives of 3-chlorobenzothiophene-2-carbonylchloride and found them effective against microbial and anthelmintic activities (Naganagowda & Padmashali, 2010).

Anti-Malarial and Anti-Tubercular Agents

- Carbohydrazide derivatives have been evaluated for their anti-malarial and anti-tubercular potential. A study by Camacho et al. (2011) synthesized benzimidazole-5-carbohydrazide derivatives and assessed their efficacy against malaria and tuberculosis (Camacho, Barazarte, Gamboa, Rodrigues, Rojas, Vaisberg, Gilman, & Charris, 2011).

Corrosion Inhibition

- Paul, Yadav, and Obot (2020) investigated the efficacy of carbohydrazide-pyrazole compounds in protecting mild steel against corrosion in acidic environments (Paul, Yadav, & Obot, 2020).

Larvicidal Activity

- Novel hydrazones of carbohydrazide derivatives were synthesized and evaluated for their larvicidal activity against Anopheles arabiensis, indicating potential use in controlling mosquito populations (P, Dasappa, B, Chopra, Venugopala, Deb, Gleiser, Mohanlall, Maharaj, Shashiprabha, & Poojary, 2021).

Anticancer Properties

- The potential of carbohydrazide derivatives as anticancer agents has been a subject of research. Mansour, Eid, and Khalil (2003) explored the synthesis of heterocyclic carbohydrazides and related compounds, assessing their activity against leukemia cell lines (Mansour, Eid, & Khalil, 2003).

Eigenschaften

IUPAC Name |

5-propylthiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-7-4-6(5-12-7)8(11)10-9/h4-5H,2-3,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMHKZYRYCKHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392027 |

Source

|

| Record name | 5-propylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propylthiophene-3-carbohydrazide | |

CAS RN |

438215-42-0 |

Source

|

| Record name | 5-propylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)